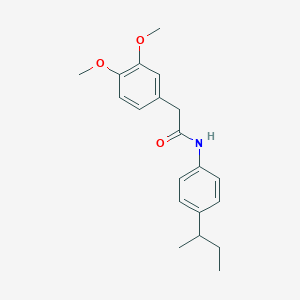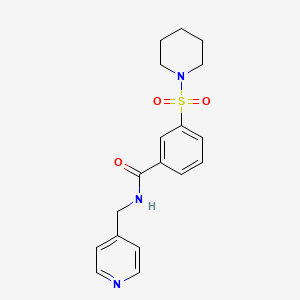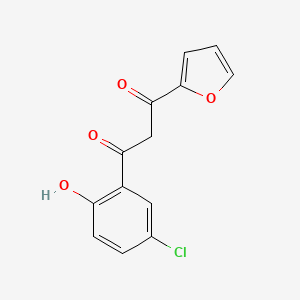![molecular formula C21H25ClN2O3 B5082829 N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5082829.png)
N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mécanisme D'action
The mechanism of action of N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide involves the inhibition of the proteasome and the modulation of the TRPV1 channel. The proteasome is a cellular complex that is responsible for the degradation of proteins. Inhibition of the proteasome can lead to the accumulation of misfolded proteins, which can be toxic to cells. The TRPV1 channel is a receptor that is involved in the perception of pain and temperature. Modulation of this channel can lead to the relief of pain.
Biochemical and Physiological Effects
N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been shown to modulate the TRPV1 channel, leading to the relief of pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with high purity. It has also been extensively studied, which means that there is a lot of information available on its properties and effects. However, N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide also has some limitations. It has been shown to be toxic to some cells at high concentrations, which means that care must be taken when using it in experiments. It also has a relatively short half-life, which means that it may need to be administered frequently in some experiments.
Orientations Futures
There are several future directions for research on N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide. One area of research is the development of new derivatives of N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide that have improved properties and fewer side effects. Another area of research is the investigation of the potential applications of N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide and its effects on different biological processes.
Conclusion
In conclusion, N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes. The synthesis method of N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide has been optimized to produce high yields of N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide with high purity. While N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide has several advantages for lab experiments, it also has some limitations. There are several future directions for research on N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide, including the development of new derivatives and the investigation of its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide involves the reaction of 3-chlorobenzylamine with 3-methyl-2-furoyl chloride in the presence of triethylamine. The resulting product is then reacted with 4-piperidone to obtain N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide. This synthesis method has been optimized to produce high yields of N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide with high purity.
Applications De Recherche Scientifique
N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biological effects, including the inhibition of the proteasome and the modulation of the TRPV1 channel. These effects make N-(3-chlorobenzyl)-3-[1-(3-methyl-2-furoyl)-4-piperidinyl]propanamide a valuable tool for studying different biological processes, including cancer, neurodegenerative diseases, and pain.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-15-9-12-27-20(15)21(26)24-10-7-16(8-11-24)5-6-19(25)23-14-17-3-2-4-18(22)13-17/h2-4,9,12-13,16H,5-8,10-11,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUFYQSZNNGANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B5082751.png)
![2-methyl-4-(5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-3-butyn-2-ol](/img/structure/B5082757.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5082767.png)

![1-(2-furoyl)-4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5082779.png)


![N-[(3-isopropyl-5-isoxazolyl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082795.png)


![2-phenoxy-N-{3-[(2-thienylacetyl)amino]phenyl}acetamide](/img/structure/B5082812.png)
![ethyl 4-amino-2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5082831.png)

